molecular formula C13H17IO B13933007 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene

4-Tert-butyl-1-cyclopropoxy-2-iodobenzene

Cat. No.: B13933007
M. Wt: 316.18 g/mol
InChI Key: QIYWCNZKGLVLCL-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C13H17IO. It is a derivative of iodobenzene, where the benzene ring is substituted with a tert-butyl group, a cyclopropoxy group, and an iodine atom. This compound is known for its electron-rich aryl iodide properties, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene typically involves the iodination of a tert-butyl-cyclopropoxybenzene precursor. One common method includes the reaction of tert-butylbenzene with cyclopropyl alcohol in the presence of a strong acid to form tert-butyl-cyclopropoxybenzene. This intermediate is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts to facilitate the iodination process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-cyclopropoxy-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include iodoso or iodyl derivatives.

    Reduction Reactions: The major product is the corresponding hydrocarbon.

Scientific Research Applications

4-Tert-butyl-1-cyclopropoxy-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the iodine atom can be converted to higher oxidation states, allowing for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-1-cyclopropoxy-2-iodobenzene is unique due to the presence of both the tert-butyl and cyclopropoxy groups on the benzene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

4-tert-butyl-1-cyclopropyloxy-2-iodobenzene

InChI

InChI=1S/C13H17IO/c1-13(2,3)9-4-7-12(11(14)8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

QIYWCNZKGLVLCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)I

Origin of Product

United States

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